![molecular formula C19H22Cl2N4S2 B4301044 N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]
説明
N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is commonly referred to as PTU and is a member of the thiourea family of compounds. PTU has been shown to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of PTU is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in the body. PTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a promising candidate for the treatment of hyperpigmentation disorders. PTU has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid, which makes it a potential treatment for gout.
Biochemical and Physiological Effects
PTU has been shown to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs. The compound has been shown to possess antioxidant properties, which may help to protect against oxidative stress and inflammation. PTU has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body.
実験室実験の利点と制限
PTU has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and has a high purity level, which makes it suitable for use in a wide range of experiments. However, there are also some limitations to the use of PTU in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for the study of PTU. One area of research could be the development of new drugs based on the structure of PTU, which may have improved efficacy and fewer side effects. Another area of research could be the investigation of the potential of PTU as a treatment for other diseases, such as cancer and metabolic disorders. Finally, further research could be conducted to better understand the mechanism of action of PTU and its potential for use in combination therapies.
科学的研究の応用
PTU has been extensively studied in scientific research due to its potential as a therapeutic agent. The compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. PTU has also been investigated for its potential as a treatment for diabetes, obesity, and other metabolic disorders.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[1-[(2-chlorophenyl)carbamothioylamino]pentan-3-yl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4S2/c1-2-13(23-19(27)25-17-10-6-4-8-15(17)21)11-12-22-18(26)24-16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3,(H2,22,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSFTXOJUIWTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=S)NC1=CC=CC=C1Cl)NC(=S)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



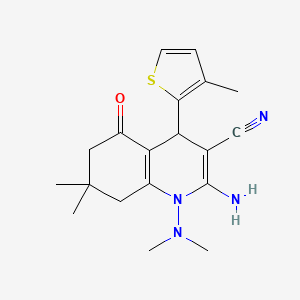
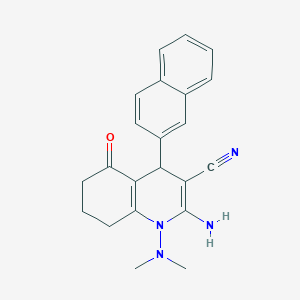
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)
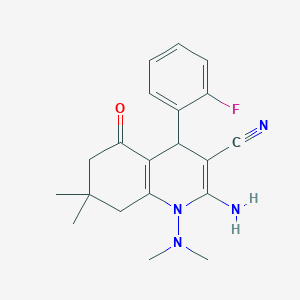


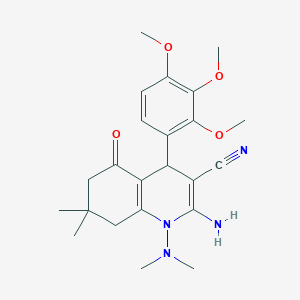
![2-amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4301012.png)
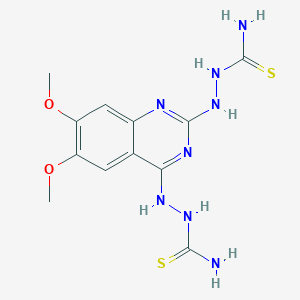
![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate](/img/structure/B4301040.png)
![3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4301045.png)
![N-(2-chlorophenyl)-N'-{3-[({[(2-chlorophenyl)amino]carbonothioyl}amino)methyl]-3,5,5-trimethylcyclohexyl}thiourea](/img/structure/B4301049.png)
![3,4,5-trimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4301056.png)